Lead tetraacetate
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Overview
Description
Lead tetraacetate, also known as lead(IV) acetate, is a metalorganic compound with the chemical formula Pb(C₂H₃O₂)₄. It appears as colorless or pink crystals and is soluble in nonpolar organic solvents. This compound is widely used in organic synthesis due to its strong oxidizing properties .
Preparation Methods
Lead tetraacetate is typically prepared by treating red lead (Pb₃O₄) with acetic acid and acetic anhydride. The reaction absorbs water and produces lead tetracetate and lead(II) acetate as shown below :
Pb3O4+4Ac2O→Pb(OAc)4+2Pb(OAc)2
The remaining lead(II) acetate can be partially oxidized to lead tetracetate using chlorine, resulting in lead(II) chloride as a by-product :
2Pb(OAc)2+Cl2→Pb(OAc)4+PbCl2
Chemical Reactions Analysis
Lead tetraacetate is a versatile reagent in organic chemistry, known for its strong oxidizing properties. It participates in various types of reactions, including:
Oxidation: this compound is used to oxidize benzylic, allylic, and α-oxygen ether C-H bonds.
Cleavage of α-hydroxy acids and 1,2-diols: It cleaves these compounds to form corresponding aldehydes or ketones, often replacing ozonolysis.
Dehydrogenation: It dehydrogenates hydrazones and hydrazines, such as converting hexafluoroacetone hydrazone to bis(trifluoromethyl)diazomethane.
Substitution: This compound can act as an alternative reagent to bromine in the Hofmann rearrangement.
Common reagents used in these reactions include acetic acid, acetic anhydride, and chlorine. Major products formed from these reactions include aldehydes, ketones, and organolead compounds .
Scientific Research Applications
Lead tetraacetate has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of lead tetracetate involves its ability to act as a strong oxidizing agent. It can participate in both radical and ionic oxidation processes, depending on the reaction conditions and the nature of the substrate . The compound can induce cleavage, substitution, elimination, addition, or fragmentation reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Lead tetraacetate is often compared with other tetravalent lead compounds, such as lead tetrahalides (PbX₄) and lead(IV) sulfate. While all these compounds exhibit strong oxidizing properties, lead tetracetate is particularly valued for its ability to selectively oxidize nonactivated carbon atoms and facilitate the formation of various functional groups . Similar compounds include:
Lead tetrahalides (PbX₄): Used for oxidation purposes but less versatile compared to lead tetracetate.
Lead(IV) sulfate: Another strong oxidizing agent but with different reactivity and applications.
This compound’s unique combination of properties makes it a preferred choice in many organic synthesis applications.
Properties
CAS No. |
546-67-8 |
---|---|
Molecular Formula |
C8H16O8Pb |
Molecular Weight |
447 g/mol |
InChI |
InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4); |
InChI Key |
NVTAREBLATURGT-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb] |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pb] |
Color/Form |
Colorless monoclinic prisms from glacial acetic acid Colorless or faintly pink crystals, sometimes moist with glacial acetic acid |
density |
2.2 at 68 °F (USCG, 1999) - Denser than water; will sink 2.228 at 17 °C/4 °C |
melting_point |
347 °F (USCG, 1999) 175-180 °C |
546-67-8 | |
physical_description |
Faintly pink wet crystals with an odor of vinegar. (USCG, 1999) Colorless to pink solid from glacial acetic acid; [Merck Index # 5423] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
shelf_life |
Unstable in ai |
solubility |
Soluble in hot glacial acetic acid, benzene, chloroform, tetrachloroethane, nitrobenzene. |
Synonyms |
Acetic Acid Lead(4+) Salt (4:1); LTA; Lead Acetate; Lead Tetraacetate; Lead(4+) Acetate; Plumbic Acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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